molecular formula C16H14O4 B1149812 Pinostrobin chalcone CAS No. 18956-15-5

Pinostrobin chalcone

Cat. No.: B1149812
CAS No.: 18956-15-5
M. Wt: 270.28 g/mol
InChI Key: CUGDOWNTXKLQMD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Pinostrobin chalcone, a chalcone analog isolated from the leguminous plant, Mucuna pruriens, exhibits anticancer activity against MDA-MB-231 and HT-29 colon cancer cell lines . It also targets pre-adipocytes, inhibiting their differentiation into mature adipocytes .

Mode of Action

This compound interacts with its targets by hindering their differentiation into mature adipocytes. This is evidenced by reduced cellular lipid droplets when pre-adipocytes from both mouse (3T3-L1) and human (PCS-210-010) are cultured with this compound at non-toxic concentrations (5−20 µM) for 48 h .

Biochemical Pathways

This compound affects the lipid metabolism pathway. It reduces the levels of lipid metabolism-mediating proteins, namely C/EBPα, PPARγ, and SREBP-1c, as well as cellular triglyceride content in 3T3-L1 cells . Additionally, this compound modulates the signals of MAPK (p38 and JNK) and Akt (Akt/GSK3β, Akt/AMPKα-ACC) .

Pharmacokinetics

Chalcones, the family to which this compound belongs, are known to be important intermediates of the flavonoid biosynthetic pathway . More research is needed to understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include a significant decrease in the differentiation of pre-adipocytes into mature adipocytes, evidenced by reduced cellular lipid droplets . It also reduces the levels of lipid metabolism-mediating proteins and cellular triglyceride content .

Action Environment

It is known that chalcones are secondary metabolites ubiquitous in edible and medicinal plants, and they are bioprecursors of plant flavonoids The environment in which these plants grow could potentially influence the action, efficacy, and stability of this compound

Biochemical Analysis

Biochemical Properties

Pinostrobin chalcone plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to interact with lipid metabolism-mediating proteins such as C/EBPα, PPARγ, and SREBP-1c, leading to reduced cellular lipid droplets . Additionally, this compound exhibits cytotoxic effects against cancer cell lines, including MDA-MB-231 and HT-29 colon cancer cells . These interactions highlight the compound’s potential in modulating biochemical pathways related to lipid metabolism and cancer cell proliferation.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, it inhibits differentiation by reducing the levels of lipid metabolism-mediating proteins and cellular triglyceride content . Furthermore, this compound has been shown to induce apoptosis in acute leukemia cells by regulating miR-181b-5p and activating ATM, a p53 activator involved in DNA damage-induced apoptosis . These effects demonstrate the compound’s ability to modulate cell function and promote cell death in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It inhibits adipogenesis by downregulating the expression of C/EBPα, PPARγ, and SREBP-1c . In cancer cells, this compound induces apoptosis via both intrinsic and extrinsic pathways, involving the activation of caspases and the regulation of miR-181b-5p . These molecular interactions underscore the compound’s potential as a therapeutic agent in metabolic and cancer-related disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound maintains its cytotoxic activity against cancer cells over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These findings emphasize the need for careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate lipid metabolism and adipogenesis. It inhibits the activity of lipid metabolism-mediating proteins, leading to reduced lipid accumulation in adipocytes . Additionally, this compound’s interactions with enzymes involved in apoptosis highlight its role in modulating metabolic flux and promoting cell death in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which influence its activity and function. It has been observed in the cytoplasm, nucleus, and plastids of various cell types . These localization patterns suggest that this compound may exert its effects through multiple cellular pathways, depending on its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pinostrobin chalcone can be synthesized through various chemical reactions. One method involves the reaction of flavanone pinostrobin with dibromoalkanes in acetone in the presence of potassium carbonate, followed by treatment with sodium azide to form azides. These azides can then undergo a Cu-catalyzed 1,3-dipolar cycloaddition reaction to form coumarin-chalcone hybrids . Another method involves the prenylation of pinostrobin using prenyl bromide and potassium carbonate, followed by purification using radial chromatography with a mix of solvents .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: Pinostrobin chalcone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the prenylation reaction mentioned earlier is a type of substitution reaction .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include dibromoalkanes, sodium azide, prenyl bromide, and potassium carbonate . Reaction conditions typically involve the use of solvents such as acetone and diethyl ether, and the reactions are often carried out under reflux or at room temperature.

Major Products Formed: The major products formed from these reactions include azides, coumarin-chalcone hybrids, and prenylated chalcones .

Properties

CAS No.

18956-15-5

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O4/c1-20-12-9-14(18)16(15(19)10-12)13(17)8-7-11-5-3-2-4-6-11/h2-10,18-19H,1H3

InChI Key

CUGDOWNTXKLQMD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O

Isomeric SMILES

COC1=CC(=C(C(=C1)O)C(=O)/C=C/C2=CC=CC=C2)O

Canonical SMILES

COC1=CC(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O

melting_point

163.5 - 164.5 °C

physical_description

Solid

Purity

90%

Synonyms

2',6'-Dihydroxy-4'-methoxychalcone

Origin of Product

United States
Customer
Q & A

Q1: What are the primary biological activities reported for Pinostrobin chalcone?

A1: this compound exhibits potent antioxidant [, , , ] and cytotoxic activities [, , ]. It effectively scavenges DPPH free radicals [, ], inhibits lipid peroxidation [], and protects against protein carbonylation []. Additionally, it demonstrates cytotoxic effects against various cancer cell lines, including KB, MCF7, Caski [], MDA-MB-231 (breast cancer) [], and HT-29 (colon cancer) [].

Q2: How does this compound exert its antioxidant effects?

A2: While the precise mechanism is not fully elucidated in the provided research, this compound's antioxidant activity is attributed to its ability to scavenge free radicals [, ] and inhibit oxidative processes like lipid peroxidation [] and protein carbonylation []. These actions protect cells from oxidative damage caused by reactive oxygen species (ROS) [].

Q3: Does this compound exhibit selective cytotoxicity towards cancer cells?

A3: Research suggests some selectivity. This compound shows notable cytotoxicity against several human carcinoma cell lines (KB, MCF7, A549, Caski, HCT116, HT29) while displaying lower toxicity towards the non-human fibroblast cell line (MRC 5) [].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has a molecular formula of C16H14O4 and a molecular weight of 270.28 g/mol.

Q5: What spectroscopic techniques are used to identify and characterize this compound?

A6: Various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ], Mass Spectrometry (MS) [, , , , ], UV-Vis spectrophotometry [, ], and Fourier Transform Infrared (FTIR) spectroscopy [, ] are commonly employed for its identification and characterization.

Q6: What are the natural sources of this compound?

A7: this compound is found in various plant species, including Carya cathayensis [, , , , ], Boesenbergia rotunda [, , , ], Alpinia mutica [], Lindera sericea [], Persicaria lapathifolia [], Myrtus communis [], Cajanus cajan (pigeon pea) [, ], Renealmia alpinia [], Globba candida [], and Polygonum persicaria []. It is often isolated from their leaves, rhizomes, or seeds.

Q7: Are there Structure-Activity Relationship (SAR) studies available for this compound?

A9: While the provided research doesn't delve deeply into specific SAR studies for this compound, some observations can be made. For instance, the presence of the chalcone structure appears crucial for its cytotoxic activity against cancer cell lines [, ]. Additionally, the type and position of substituents on the aromatic rings might influence its potency and selectivity []. Further research focusing on SAR would be beneficial to understand the structural features contributing to its various biological activities.

Q8: Is there any information available regarding the pharmacokinetic properties of this compound?

A8: The provided research doesn't offer detailed insights into the pharmacokinetics (PK) of this compound. Further investigation is needed to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

Q9: What are the challenges associated with the formulation of this compound?

A9: While not explicitly discussed in the provided research, flavonoids like this compound are often associated with challenges regarding solubility and bioavailability. These factors can impact their formulation into suitable dosage forms for in vivo studies and potential therapeutic applications.

Q10: What is known about the toxicity and safety profile of this compound?

A12: Toxicity data on this compound is limited in the provided research. While some studies suggest it might be relatively safe at lower concentrations [], further toxicological studies are crucial to determine its safety profile, potential adverse effects, and safe dosage ranges.

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